Ethyl 3,5-dimethoxybenzoylformate
Overview
Description
Ethyl 3,5-dimethoxybenzoylformate is an organic compound that belongs to the class of aromatic esters. It has a CAS Number of 330551-16-1 and a linear formula of C12H14O5 . The compound has a molecular weight of 238.24 .
Molecular Structure Analysis
The InChI code of this compound is 1S/C12H14O5/c1-4-17-12(14)11(13)8-5-9(15-2)7-10(6-8)16-3/h5-7H,4H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical and Chemical Properties Analysis
This compound has a molecular weight of 238.24 . Other physical and chemical properties such as boiling point, solubility, and lipophilicity are not provided in the search results.Scientific Research Applications
Antibacterial Properties
- Ethyl 3,5-dimethoxybenzoylformate, found in new benzoate derivatives isolated from the marine-derived fungus Engyodontium album, has shown inhibitory activities against methicillin-resistant Staphylococcus aureus (MRSA) and Vibrio vulnificus, indicating potential antibacterial applications (Wang et al., 2017).
Pharmaceutical Synthesis
- This compound is involved in the synthesis of various pharmaceuticals. For instance, it's a starting material in the large-scale synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, designed for the treatment of hyperproliferative and inflammatory disorders and cancer (Kucerovy et al., 1997).
Molecular Drug Dosing Devices
- It also finds use in the development of light-triggered molecule-scale drug dosing devices. Photolabile conjugates of 3,5-dimethoxybenzoin with various drugs demonstrate controlled, light-triggered release of medication from polymeric scaffolds (McCoy et al., 2007).
Hydrogen Bonding Research
- The compound plays a role in studying hydrogen bonding in benzoxazine dimers, relevant for understanding the properties of polybenzoxazines, a class of polymers with unique properties such as near-zero shrinkage upon curing (Schnell et al., 1998).
Fine Particle Preparation
- In pharmaceuticals, controlled precipitation of derivatives like ethyl 3,5-di(acetylamino)-2,4,6-triiodobenzoate, a diagnostic imaging agent, has been used to produce fine particles with various sizes and crystallinity, indicating a role in drug formulation and delivery (Bosch et al., 2004).
Polymer Chemistry
- This compound is crucial in synthesizing homopolymers used in studying the effects of substituents on the solvolysisrates of certain silylated substrates. Such research has implications in the field of polymer chemistry and the understanding of molecular interactions (Fujio et al., 2006).
Neuroleptic Agents
- This compound derivatives have been synthesized and tested as potential neuroleptic agents. Studies on these compounds, specifically their ability to inhibit dopamine activity, are significant in developing treatments for schizophrenia and related disorders (de Paulis et al., 1986).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Ethyl 3,5-dimethoxybenzoylformate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound can form hydrogen bonds with amino acid residues in the enzyme’s active site, further stabilizing the enzyme-substrate complex .
Cellular Effects
This compound has been shown to influence various cellular processes. In particular, it affects cell signaling pathways by modulating the activity of key signaling proteins such as kinases and phosphatases . This modulation can lead to changes in gene expression, impacting cellular metabolism and overall cell function. For instance, the compound has been observed to alter the expression of genes involved in oxidative stress response, thereby affecting the cell’s ability to manage reactive oxygen species .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the upregulation or downregulation of specific genes, thereby affecting various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell proliferation and apoptosis . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At high doses, this compound can induce toxicity, leading to adverse effects such as liver damage and oxidative stress . These findings underscore the importance of determining the appropriate dosage range for therapeutic applications of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The metabolic flux of this compound can influence the levels of these metabolites, thereby affecting overall cellular metabolism . Additionally, the compound can interact with cofactors such as NADPH, which are essential for the enzymatic reactions involved in its metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization of this compound within cells can influence its activity and function, as well as its overall bioavailability .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function . The compound is often directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes . These localization patterns are crucial for understanding the compound’s role in cellular function and its potential therapeutic applications.
Properties
IUPAC Name |
ethyl 2-(3,5-dimethoxyphenyl)-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-4-17-12(14)11(13)8-5-9(15-2)7-10(6-8)16-3/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRUMEIEXZJLTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=CC(=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641289 | |
Record name | Ethyl (3,5-dimethoxyphenyl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330551-16-1 | |
Record name | Ethyl (3,5-dimethoxyphenyl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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